molecular formula C15H11F3O2 B1613276 4-[4-(Trifluoromethyl)phenyl]phenylacetic acid CAS No. 869586-30-1

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid

Cat. No.: B1613276
CAS No.: 869586-30-1
M. Wt: 280.24 g/mol
InChI Key: DHTATVFNFJNQCP-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid is an organic compound with the molecular formula C15H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to another phenyl ring through an acetic acid moiety

Properties

IUPAC Name

2-[4-[4-(trifluoromethyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(19)20/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTATVFNFJNQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624267
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869586-30-1
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]phenylacetic acid typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethyl)phenylacetic acid
  • 4-Fluorophenylacetic acid
  • 4-Chlorophenylacetic acid
  • 4-Cyanophenylacetic acid

Uniqueness

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Biological Activity

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid (TFMPA) is an organic compound noted for its unique structural properties, particularly the presence of a trifluoromethyl group that enhances its biological activity. This article explores the biological activity of TFMPA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H11F3O2
  • Molecular Weight : 288.25 g/mol
  • Structure : TFMPA consists of a phenylacetic acid core with a trifluoromethyl group attached to one of the phenyl rings, which significantly influences its lipophilicity and biological interactions.

The biological activity of TFMPA is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes. This property allows TFMPA to modulate the activity of enzymes and receptors, leading to various biological effects.

  • Target Interactions : TFMPA is believed to interact with several key proteins involved in inflammatory and cancer pathways. It may inhibit specific enzymes or receptors that play roles in these processes, although detailed molecular targets are still under investigation.

Anti-inflammatory Properties

Research indicates that TFMPA exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. For example, TFMPA has been shown to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain .

Anticancer Potential

TFMPA has garnered attention for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The compound's efficacy against various cancer cell lines has been documented, highlighting its role as a potential chemotherapeutic agent .

In Vitro Studies

  • Cell Line Testing : TFMPA was tested on several cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer drug.
  • Mechanistic Insights : Further analysis revealed that TFMPA induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death .

In Vivo Studies

Recent animal model studies have evaluated the therapeutic effects of TFMPA in inflammatory disease models. Results showed significant reductions in inflammation markers and improved clinical outcomes compared to control groups.

Study TypeModel UsedKey Findings
In VitroBreast Cancer Cell LinesDose-dependent cytotoxicity observed
In VivoMouse Model of ArthritisReduced inflammation markers by 50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.